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Compound of Interest

Compound Name: Ac-VEID-CHO

Cat. No.: B10770355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tetrapeptide inhibitor Ac-Val-Glu-Ile-

Asp-CHO (Ac-VEID-CHO) and its pivotal role as a tool in the study of apoptosis. We will delve

into its mechanism of action, its primary target, the executioner caspase-6, and the intricate

signaling pathways involved. This document will also present quantitative inhibitory data,

detailed experimental protocols, and visualizations to facilitate a comprehensive understanding

for research and drug development applications.

Introduction: Ac-VEID-CHO as a Caspase-6 Inhibitor
Ac-VEID-CHO is a synthetic, cell-permeable peptide inhibitor designed to specifically target

and inhibit the activity of caspases, a family of cysteine-aspartic acid proteases that are central

to the execution of programmed cell death, or apoptosis.[1] While it exhibits inhibitory activity

against other caspases, it is most frequently utilized as a potent inhibitor of caspase-6.[2][3][4]

[5] Caspase-6 is categorized as an executioner caspase, playing a crucial role in the

downstream events of the apoptotic cascade by cleaving specific cellular substrates, ultimately

leading to the dismantling of the cell.[1][6] Understanding the interaction between Ac-VEID-
CHO and caspase-6 is fundamental to elucidating the specific functions of this caspase in both

physiological and pathological cell death processes, including neurodegenerative diseases like

Huntington's and Alzheimer's.[1][2][3]
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Ac-VEID-CHO functions as a competitive, reversible inhibitor. The peptide sequence (VEID)

mimics the preferred cleavage site of caspase-6.[7] The inhibitor binds to the active site of the

enzyme, where the aldehyde group (-CHO) forms a covalent thiohemiacetal linkage with the

catalytic cysteine residue (Cys163) in the caspase's active site.[8] This interaction physically

obstructs the active site, preventing the binding and subsequent cleavage of natural substrates.

The specificity of the inhibitor is largely determined by the P4-P1 residues of the peptide. For

caspase-6, the preferred recognition sequence involves Valine (V) at P4, Glutamic acid (E) at

P3, Isoleucine (I) at P2, and the obligate Aspartic acid (D) at P1.[7] The side chains of these

residues make critical contacts with the corresponding specificity pockets (S1-S4) of the

caspase enzyme, ensuring a high-affinity interaction. For instance, the P1 aspartate forms

strong salt bridges with arginine residues (Arg64 and Arg220) within the S1 pocket of caspase-

6.[8]

Caspase-6: A Unique Executioner in Apoptosis
Caspases are activated in a hierarchical cascade. Initiator caspases (like caspase-8 and -9)

are activated by pro-apoptotic signals and, in turn, cleave and activate downstream executioner

caspases (like caspase-3, -7, and -6).[7]

While often grouped with caspase-3 and -7, caspase-6 possesses unique substrate

specificities and non-redundant roles.[7] Its activation can be triggered by initiator caspases 7,

8, and 10.[1] Once active, caspase-6 targets a distinct set of proteins for cleavage. One of its

most well-known substrates is Lamin A/C, a nuclear envelope protein.[4][7] Cleavage of Lamin

A contributes to the nuclear condensation and fragmentation characteristic of apoptosis. Other

identified substrates include Huntingtin (implicated in Huntington's disease) and amyloid

precursor protein.[7]

Interestingly, caspase-6 can also act upstream to activate other caspases, such as caspase-8,

creating a feedback loop that amplifies the apoptotic signal.[7][9] Furthermore, p53, a critical

tumor suppressor, can transcriptionally upregulate caspase-6, thereby lowering the threshold

for apoptosis in response to cellular stress or DNA damage.[6] This highlights the integral role

of caspase-6 in cellular fate decisions. Beyond apoptosis, caspase-6 is also implicated in other

programmed cell death pathways like pyroptosis and necroptosis, and plays a role in innate

immunity.[10]
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Quantitative Inhibitory Data
The potency and selectivity of Ac-VEID-CHO have been quantified through determination of its

half-maximal inhibitory concentration (IC50) against various caspases. This data is crucial for

designing experiments and interpreting results.

Caspase Target IC50 Value (nM)

Caspase-6 16.2 nM

Caspase-3 13.6 nM

Caspase-7 162.1 nM

Data sourced from MedChemExpress and Cayman Chemical.[2][3][4][5]

As the table shows, Ac-VEID-CHO is a potent inhibitor of both caspase-6 and caspase-3, while

being approximately 10-fold less potent against caspase-7.[4] This cross-reactivity should be

considered when analyzing experimental outcomes. The inhibitor has also been shown to

inhibit "VEIDase" activity in cell extracts with an IC50 value of 0.49 µM.[2][3][4]

Visualizing the Pathways and Mechanisms
Diagrams are essential for conceptualizing the complex interactions in apoptosis. Below are

Graphviz (DOT language) scripts for key pathways and mechanisms involving Ac-VEID-CHO.
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Caption: General overview of apoptotic signaling pathways leading to the activation of

caspase-6.
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Caption: Mechanism of caspase-6 inhibition by Ac-VEID-CHO.

Experimental Protocols
Ac-VEID-CHO is instrumental in functional studies to probe the role of caspase-6. Below are

representative protocols for its use.

Protocol 1: In Vitro Caspase-6 Activity Assay
This assay measures the activity of caspase-6 in cell lysates using a fluorogenic substrate.

Materials:

Cells (control and treated to induce apoptosis)
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Ac-VEID-CHO (for inhibitor control)

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100

µM EDTA)

Caspase-6 fluorogenic substrate (e.g., Ac-VEID-AFC)

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT)

96-well microplate (black, for fluorescence)

Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm for AFC)

Procedure:

Cell Lysate Preparation:

Induce apoptosis in your cell line of choice (e.g., with staurosporine). Harvest both

apoptotic and non-apoptotic control cells.

Wash cells with ice-cold PBS and centrifuge.

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µl per 1-2 x 10^6 cells).

[11]

Incubate on ice for 15-20 minutes.

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant (cytosolic extract) and determine protein concentration (e.g., using

a BCA assay).

Assay Setup (in a 96-well plate):

For each sample, prepare triplicate wells.

Sample Well: Add 50 µg of cell lysate protein and adjust the volume to 50 µl with Assay

Buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b10770355?utm_src=pdf-body
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_9668.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10770355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor Control Well: Add 50 µg of cell lysate, pre-incubate with a final concentration of

10-50 µM Ac-VEID-CHO for 15-30 minutes at 37°C, then adjust the volume to 50 µl with

Assay Buffer.

Blank Well: Add 50 µl of Assay Buffer only.

Reaction Initiation and Measurement:

Prepare a 2x substrate solution by diluting the Ac-VEID-AFC stock in Assay Buffer to a

final concentration of 50-100 µM.

Add 50 µl of the 2x substrate solution to all wells to start the reaction.

Incubate the plate at 37°C, protected from light.

Measure fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours)

using a fluorometric plate reader.

Data Analysis:

Subtract the blank reading from all sample and control readings.

Plot fluorescence units versus time. The slope of the linear portion of the curve is

proportional to caspase activity.

Compare the activity in apoptotic lysates versus control lysates and inhibitor-treated

lysates.

Protocol 2: Western Blot for Lamin A/C Cleavage
This method detects the cleavage of a key caspase-6 substrate, providing in vivo evidence of

its activity.

Materials:

Cell lysates (prepared as in Protocol 1, but with protease inhibitor cocktail)

SDS-PAGE gels
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Western blotting apparatus

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against Lamin A/C (that detects both full-length and cleaved forms)

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system

Procedure:

Sample Preparation:

Prepare lysates from control cells, apoptosis-induced cells, and apoptosis-induced cells

pre-treated with Ac-VEID-CHO.

Mix lysate with Laemmli sample buffer and boil for 5 minutes.

SDS-PAGE and Transfer:

Load equal amounts of protein per lane on an SDS-PAGE gel.

Run the gel to separate proteins by size.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane for 1 hour at room temperature in blocking buffer.

Incubate the membrane with the primary anti-Lamin A/C antibody overnight at 4°C.

Wash the membrane three times with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection:

Apply the ECL substrate to the membrane.

Capture the chemiluminescent signal using an imaging system.

Analyze the bands: Full-length Lamin A (~70 kDa) should be present in all lanes. A cleaved

fragment (~28 kDa) should appear in the apoptosis-induced sample but be significantly

reduced or absent in the control and Ac-VEID-CHO-treated samples.
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Caption: Experimental workflow for an in vitro caspase-6 activity assay.
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Conclusion
Ac-VEID-CHO is an invaluable chemical tool for dissecting the complex role of caspase-6 in

apoptosis and other cellular processes. Its ability to potently inhibit caspase-6 allows

researchers to delineate the specific substrates and downstream consequences of this

enzyme's activation. While its cross-reactivity with caspase-3 necessitates careful experimental

design and data interpretation, its use in conjunction with specific substrates and genetic

knockdown approaches provides a robust methodology for functional analysis. For

professionals in drug development, particularly in the context of neurodegenerative diseases

where caspase-6 is a significant target, Ac-VEID-CHO serves as a critical reference compound

for the development of more specific and therapeutically viable caspase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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